molecular formula C7H8N2O2 B1358140 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde CAS No. 623564-42-1

6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde

Cat. No. B1358140
CAS RN: 623564-42-1
M. Wt: 152.15 g/mol
InChI Key: BQGZMWAWDNEWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde is a chemical compound with the molecular formula C7H8N2O2 . It has a molecular weight of 152.15 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides occurs at the exocyclic nitrogen atom, leading to the formation of related compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O2/c10-4-6-3-9-1-2-11-5-7(9)8-6/h3-4H,1-2,5H2 . The canonical SMILES structure is C1COCC2=NC(=CN21)C=O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 152.15 g/mol . It has a topological polar surface area of 44.1 Ų . The XLogP3-AA value is -0.8 , indicating its relative hydrophilicity. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Access to Bicyclic Imidazo-Heterocycles : Research demonstrates the formation of 2-lithio derivatives from 1-alkynylimidazoles, which upon addition to aldehydes or ketones, access 1-alkynyl-2-(hydroxymethyl)imidazoles. These undergo cyclization under AuCl(3)- or base-catalyzed conditions to yield imidazo[1,2-c]oxazoles and imidazo[2,1-c][1,4]oxazine heterocycles, highlighting the regiospecific and regioselective processes involved (Laroche & Kerwin, 2009).
  • Synthesis of Nitrogen-Containing Tetracyclic Rings : Another study reports the synthesis of novel nitrogen-containing tetracyclic rings, starting from 5H-imidazo[2,1-c][1,4]benzodiazepine, leading to compounds like 8H-diimidazo[1,5-a:2',1'-c][1,4]benzodiazepine (Stefancich, Artico, & Silvestri, 1992).
  • pH-Sensitive Spin Probes Synthesis : A study focused on the preparation of 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides and their conversion to pH-sensitive spin probes, highlighting the chemical versatility and potential applications in spectroscopy and imaging (Kirilyuk et al., 2003).

Structure-Activity Relationships

  • Antitubercular Properties : Studies have explored the (S)-2-nitro-6-substituted 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines, particularly for their antitubercular properties against Mycobacterium tuberculosis. These investigations provide insights into the structure-activity relationships, emphasizing the importance of specific substitutions and modifications for biological activity (Kim et al., 2009).

Novel Synthesis Methods

  • Transition Metal-Free Synthesis : Research on an efficient, transition metal-free method to synthesize imidazo[2,1-c][1,4]oxazine derivatives via hydroalkoxylation of 1,5-alkynyl alcohol showcases novel and environmentally friendly synthetic approaches (Nagaraj & Muthusubramanian, 2016).
  • One-Pot Synthesis Approaches : A study on the synthesis of imidazo[1,2-a]pyridines through a "water-mediated" hydroamination and silver-catalyzed aminooxygenation illustrates the advancement in one-pot, eco-friendly synthesis methods (Mohan, Rao, & Adimurthy, 2013).

Safety And Hazards

The compound is associated with hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-4-6-3-9-1-2-11-5-7(9)8-6/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGZMWAWDNEWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=CN21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620464
Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde

CAS RN

623564-42-1
Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623564-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8H-Imidazo[2,1-c][1,4]oxazine-2-carboxaldehyde, 5,6-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.